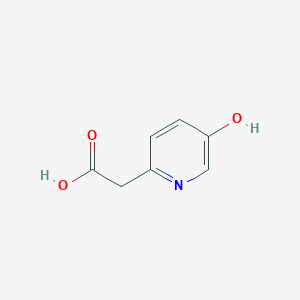
2-(5-Hydroxypyridin-2-yl)acetic acid
Vue d'ensemble
Description
“2-(5-Hydroxypyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . The compound is a solid at room temperature . It is stored at -20°C in a sealed container, away from moisture .
Molecular Structure Analysis
The InChI code for “2-(5-Hydroxypyridin-2-yl)acetic acid” is 1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) . This indicates that the compound contains a pyridine ring with a hydroxyl group at the 5-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis
The boiling point of “2-(5-Hydroxypyridin-2-yl)acetic acid” is approximately 471.9±30.0°C at 760 mmHg . The compound is a solid at room temperature . It is stored at -20°C in a sealed container, away from moisture .Applications De Recherche Scientifique
Anti-Fibrosis Activity
Scientific Field
Medicinal Chemistry
Summary of the Application
A study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which included “2-(5-Hydroxypyridin-2-yl)acetic acid”, and evaluated their anti-fibrotic activities. These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6).
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Antioxidative Core of Carbonxylic Multifunctional ARI
Summary of the Application
Hydroxyl pyridinones, including “2-(5-Hydroxypyridin-2-yl)acetic acid”, have been studied for their potential as the antioxidative core of carbonxylic multifunctional Aldose Reductase Inhibitors (ARIs) .
Methods of Application or Experimental Procedures
The study involved the design and synthesis of hydroxyl pyridinones as potential ARIs. The antioxidative properties of these compounds were evaluated .
Results or Outcomes
The study found that combining Aldose Reductase inhibition with antioxidant action, hydroxyl pyridinones is favorable to be designed as antioxidative core of carbonxylic multifunctional ARI .
Antitumor Activity
Summary of the Application
A study synthesized a series of novel hydroxypyridinone derivatives, including “2-(5-Hydroxypyridin-2-yl)acetic acid”, and evaluated their antitumor activities.
Methods of Application or Experimental Procedures
The compounds were designed and synthesized, and their biological activities were evaluated. The antitumor activity was evaluated using cell lines .
Results or Outcomes
Among these series, 2-((5-((3,5-dichlorophenyl)amino)-4-nitro-1H-imidazol-1-yl)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one (33) was found to show remarkable antitumor activity towards both the cell lines (EC 50 = 1.3 µM and EC 50 = 1.8 µM, respectively) .
Iron Chelation
Summary of the Application
Hydroxypyridinones (HOPOs), including “2-(5-Hydroxypyridin-2-yl)acetic acid”, have been gaining attention in the field of pharmaceutical drugs by their high chelating efficacy and specificity with different metal ions . They exhibit a high binding affinity towards iron (III) and are clinically used as iron chelators nowadays .
Methods of Application or Experimental Procedures
The study involved the design and synthesis of hydroxyl pyridinones as potential iron chelators. The iron chelation properties of these compounds were evaluated .
Results or Outcomes
The study found that HOPOs are metal chelators that belong to a family of N-heterocyclic ligands and represent an essential role in therapeutics . They came out as an imperative scaffold, and numerous researchers have now aimed on the synthesis of HOPOs and their derivatives for developing novel and more potent drugs .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for “2-(5-Hydroxypyridin-2-yl)acetic acid” are not available in the retrieved data, compounds with similar structures, such as hydroxyl pyridinones, have been suggested to be designed as antioxidative cores of carbonxylic multifunctional ARIs . This suggests potential future directions in the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
2-(5-hydroxypyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRCUHNZOAAEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Hydroxypyridin-2-yl)acetic acid | |
CAS RN |
1214345-48-8 | |
| Record name | 2-(5-hydroxypyridin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)
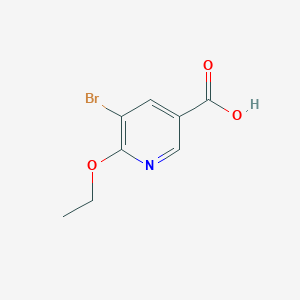
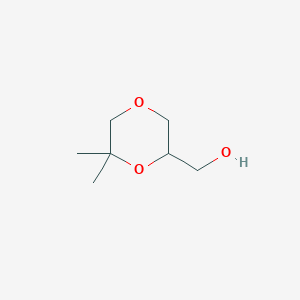
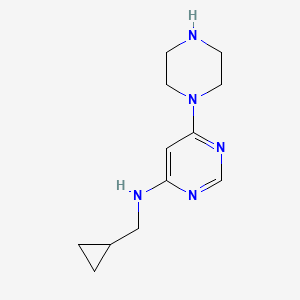
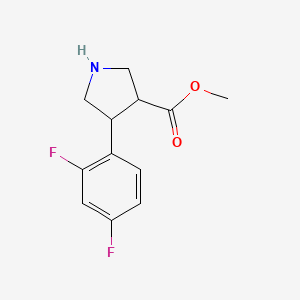
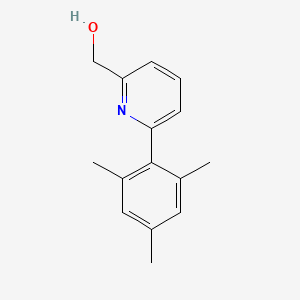
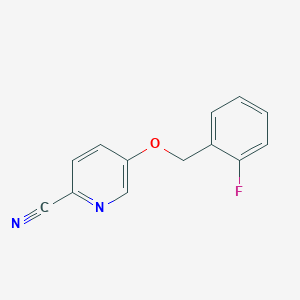
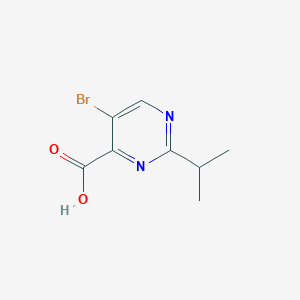
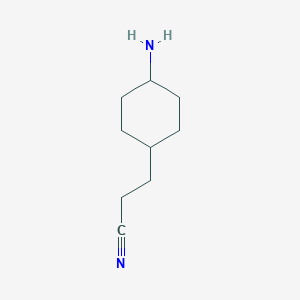
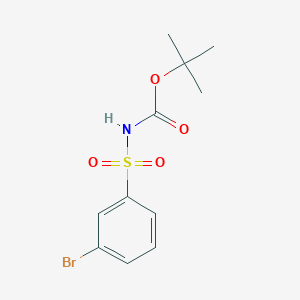
![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)
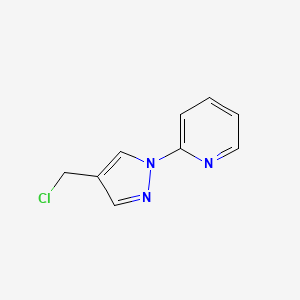
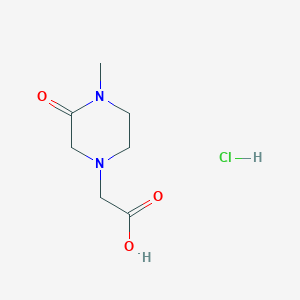
![2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1469387.png)